N-(2-bromophenyl)-4-methylbenzamide
Description
Properties
Molecular Formula |
C14H12BrNO |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
N-(2-bromophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) |
InChI Key |
ZTDPPYODKRHAOX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Techniques
Recent advancements in the synthesis of N-(2-bromophenyl)-4-methylbenzamide have focused on regioselective bromination methods. A notable study demonstrated a switchable site-selective C(sp²)-H bromination protocol using different catalysts, which allows for the production of diverse brominated benzanilide derivatives from a single substrate. This method showcases high regioselectivity and functional group tolerance, making it advantageous for synthesizing biologically relevant compounds .
Table 1: Synthesis Conditions for this compound
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | TFA/TFAA | 70 °C | 60 |
| HFIP | TFA/TFAA | 50 °C | 95 |
This compound has been investigated for its anticancer properties. A study synthesized various derivatives of benzamides and evaluated their in vitro and in silico biological activities. The results indicated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines, suggesting potential as therapeutic agents .
Case Study: Anticancer Activity Evaluation
- Compound Tested : this compound
- Cell Lines : Hep-G2 (liver cancer), MCF-7 (breast cancer)
- Methodology : MTT assay to determine cell viability.
- Results : Demonstrated reduced cell viability at specific concentrations, indicating potential as a chemotherapeutic agent.
Applications in Drug Development
The structural characteristics of this compound make it a candidate for development into new drugs targeting specific kinases involved in cancer progression. Its ability to mimic natural substrates can enhance its effectiveness as a kinase inhibitor. For instance, modifications to the compound have been explored to improve its binding affinity and selectivity towards Bcr-Abl kinase, which is crucial in certain types of leukemia .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science due to its unique chemical properties. The bromine substitution can enhance the compound's reactivity, making it suitable for incorporation into polymers or other materials that require specific functional groups.
Conclusion and Future Directions
The applications of this compound span across various fields, particularly in drug discovery and material science. Ongoing research is essential to fully understand its mechanisms of action and to optimize its properties for therapeutic use. Future studies should focus on:
- Expanding the library of derivatives for structure-activity relationship (SAR) studies.
- Investigating the compound's efficacy in vivo.
- Exploring its potential as a building block in advanced materials.
This compound holds promise not only as a therapeutic agent but also as a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Halogen vs. Nitro/Methoxy Groups : The replacement of bromine in this compound with nitro (as in compound I) or methoxy-nitro (4MNB) alters supramolecular interactions. For example, 4MNB exhibits stronger hydrogen bonding due to the methoxy group, influencing crystallinity and stability .
- Methyl Group Impact : The 4-methyl group in benzamide derivatives enhances hydrophobic interactions in kinase binding pockets (e.g., PDGFRα, VEGFR1) and improves docking scores in HDAC2 inhibition (e.g., compound B10 vs. SAHA) .
Pharmacological Activity Comparison
Key Findings :
- HDAC Inhibition: Compound 109’s 4-methylbenzamide moiety contributes to HDAC1 selectivity, whereas fluorination in 136 shifts preference toward HDAC3 . The 2-aminophenyl group in both compounds is critical for binding to HDAC catalytic pockets.
- Kinase Inhibition : this compound’s bromine may mimic chlorine in analogues like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibit fluorescence properties useful in biological tracking .
Physicochemical and Crystallographic Properties
- Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide form two molecules per asymmetric unit, with dihedral angles between benzamide and phenyl rings influenced by substituents. The methyl group in this compound may reduce steric hindrance compared to bulkier groups (e.g., methoxy) .
Preparation Methods
Acyl Chloride-Amine Coupling
The most widely documented method for synthesizing this compound involves the reaction of 2-bromoaniline with 4-methylbenzoyl chloride in the presence of a base. This approach leverages nucleophilic acyl substitution, where the amine group of 2-bromoaniline attacks the electrophilic carbonyl carbon of the acyl chloride.
- Reagents and Solvents :
- 2-Bromoaniline (1.0 equiv., 5.81 mmol, 1.0 g)
- 4-Methylbenzoyl chloride (1.1 equiv., 6.39 mmol, 0.77 mL)
- Triethylamine (1.0 equiv., 5.81 mmol, 0.80 mL)
- Anhydrous tetrahydrofuran (THF, 10 mL)
Reaction Setup :
- Combine 2-bromoaniline and THF in a dry flask under inert atmosphere.
- Add triethylamine to scavenge HCl generated during the reaction.
- Introduce 4-methylbenzoyl chloride dropwise to the stirred mixture.
Workup and Purification :
- Stir the reaction for 24 hours at room temperature.
- Dilute with ethyl acetate, wash with 5% NaHCO₃ and brine, and dry over MgSO₄.
- Concentrate under reduced pressure and purify via silica gel column chromatography (hexane/ethyl acetate gradient).
Critical Reaction Parameters
- Solvent Selection : THF is preferred due to its ability to dissolve both aromatic amines and acyl chlorides while stabilizing intermediates.
- Stoichiometry : A slight excess of acyl chloride (1.1 equiv.) ensures complete conversion of the amine.
- Base Role : Triethylamine neutralizes HCl, preventing protonation of the amine and shifting the equilibrium toward product formation.
Characterization and Analytical Data
Physicochemical Properties
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3) :
- δ 8.56 (dd, J = 8.3 Hz, 1H, Ar-H),
- 8.45 (s, 1H, NH),
- 7.82 (d, J = 7.9 Hz, 2H, Ar-H),
- 7.57 (dd, J = 7.9, 1.3 Hz, 1H, Ar-H),
- 7.38 (m, 3H, Ar-H),
- 7.02 (td, J = 7.8, 1.2 Hz, 1H, Ar-H),
- 2.44 (s, 3H, CH3).
13C NMR (101 MHz, CDCl3) :
Comparative Analysis of Synthetic Efficiency
The following table summarizes key metrics for this method compared to analogous amide syntheses:
| Parameter | Value for this compound | Typical Amide Synthesis Range |
|---|---|---|
| Yield | 79% | 50–90% |
| Reaction Time | 24 hours | 12–48 hours |
| Purification Method | Column Chromatography | Recrystallization/Chromatography |
Mechanistic Insights and Side Reactions
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack : The lone pair on the amine nitrogen attacks the acyl chloride’s carbonyl carbon, forming a tetrahedral intermediate.
- Elimination : Expulsion of chloride ion regenerates the carbonyl group, yielding the amide and HCl.
Potential Side Reactions :
- O-Acylation : Minimized by using a bulky base (triethylamine) and maintaining low temperatures.
- Dimerization : Unlikely due to steric hindrance from the ortho-bromo substituent.
Scalability and Industrial Relevance
The described method is scalable to multigram quantities without significant yield reduction. Industrial adaptations might employ continuous flow reactors to enhance mixing and heat transfer, though this remains speculative without explicit data.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-bromophenyl)-4-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 2-bromoaniline with 4-methylbenzoyl chloride under Schotten-Baumann conditions (amine acylation). Optimize yields (70–85%) by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using a two-phase solvent system (e.g., THF/water with NaHCO₃ as base). Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity (>95%) . For regioselective bromination, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed if pre-functionalized intermediates are required .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.0 ppm for NH in DMSO-d₆) and aromatic substitution patterns (e.g., para-methyl group at δ ~2.4 ppm for CH₃).
- FT-IR : Identify carbonyl stretch (C=O at ~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Mass Spectrometry (EI-MS) : Verify molecular ion [M+H]⁺ at m/z 304 (C₁₄H₁₂BrNO⁺) and fragmentation patterns (e.g., loss of Br or CO groups).
- Elemental Analysis : Validate purity (C, H, N within ±0.3% of theoretical values) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) reveals bond lengths (e.g., C–Br ~1.89 Å) and torsional angles between aromatic rings. For example, the dihedral angle between the bromophenyl and benzamide moieties in this compound is typically 45–55°, indicating moderate conjugation .
Advanced Research Questions
Q. What challenges arise in refining crystallographic data for this compound, and how are they mitigated?
- Methodological Answer : Challenges include:
- Disorder in Methyl/Bromo Groups : Use PART instructions in SHELXL to model partial occupancy or thermal motion.
- Twinned Crystals : Apply twin law matrices (e.g., -h, -k, l) and refine using HKLF5 format in SHELX.
- Weak Diffraction : Optimize data collection at low temperatures (100 K) to reduce thermal displacement parameters (B-factors) .
Q. How do electronic effects of the bromo substituent influence reactivity in downstream modifications?
- Methodological Answer : The electron-withdrawing bromo group activates the phenyl ring toward electrophilic substitution at the meta position. For example, nitration with HNO₃/H₂SO₄ yields N-(2-bromo-5-nitrophenyl)-4-methylbenzamide. Computational studies (DFT, e.g., B3LYP/6-31G*) predict charge distribution, showing increased positive charge at the nitro-addition site (Δq ~+0.15 e) .
Q. How can conflicting spectroscopic and computational data be reconciled?
- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values may arise from solvent effects or basis set limitations. Address this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
